molecular formula C15H12O2 B8607786 7-Phenylisochroman-4-one

7-Phenylisochroman-4-one

Cat. No. B8607786
M. Wt: 224.25 g/mol
InChI Key: OULIFZNEIRZILE-UHFFFAOYSA-N
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Patent
US05428040

Procedure details

Nitrogen gas was bubbled through a mixture of the product of part e (0.611 g, 27 mmol) and phenylboric acid (0.36 g, 29 mmol) in 5:2 toluene/ethanol(30 mL) for 4 hours. Sodium carbonate (0.57 g, 5.38 mmol) was added followed by tetrabutylammonium bromide (0.049 g, 0.13 mmol) and tetrakis(triphenylphosphine)palladium (0.012 g, 0.04 mmol). The solution was heated at reflux for 18 h, cooled to room temperature, and evaporated. The residue was taken up in water (50 mL) and extracted with ethyl acetate (3×20 mL). The organics were combined, washed with brine, dried and evaporated. The solid was recrystallized from hexane to provide 0.429 g (70%) of 7-phenylisochroman-4-one as a gold-colored solid, mp 127°-128° C.: 1H NMR (CDCl3) δ8.12 (d, 1H), 7.60-7.66 (m, 3H), 7.39-7.51 (m, 4H), 4.96 (s, 2 H), 4.41 (s, 2H); IR (KBr) 1688 cm-1 ; Mass spectrum m/z=225 (M+H); Anal. calcd. for C15H12O2 : C 80.34, H 5.39; Found: C 80.03, H 5.45.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
0.049 g
Type
catalyst
Reaction Step Three
Quantity
0.012 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(OB(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11](=[O:14])([O-])[O-].[Na+].[Na+].[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:24]([OH:26])C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([C:21]2[CH:22]=[C:17]3[C:18]([C:11](=[O:14])[CH2:24][O:26][CH2:23]3)=[CH:19][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,4.5,6.7,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
toluene ethanol
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)O
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.049 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0.012 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2C(COCC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.429 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.